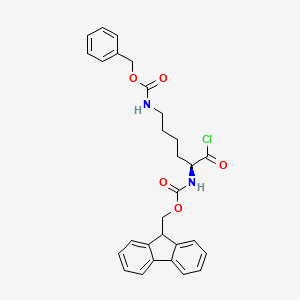

Fmoc-Lys(Z)-Cl

Vue d'ensemble

Description

Fmoc-Lys(Z)-OH, also known as N-α-Fmoc-N-ε-benzyloxycarbonyl-L-lysine , is a derivative of lysine used in peptide synthesis . It has a molecular formula of C29H30N2O6 and a molar mass of 502.56 g/mol .

Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Z)-OH consists of a lysine core with a fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and a benzyloxycarbonyl (Z) group protecting the epsilon-amino group .

Chemical Reactions Analysis

Fmoc-Lys(Z)-OH participates in Fmoc solid-phase peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to react with the activated carboxyl group of the next amino acid in the sequence .

Physical And Chemical Properties Analysis

Fmoc-Lys(Z)-OH is a white to slight yellow to beige powder . It has a melting point of 110-120 °C . It is clearly soluble in dimethylformamide (DMF) .

Applications De Recherche Scientifique

Peptide Analysis and Derivatization : Fmoc-Lys(Z)-Cl is used in the derivatization of peptides for analysis. Lewis, Morley, and Venn (1993) developed a method involving the fluorescence of its FMOC derivative for determining sub-picomole amounts of certain peptides, providing sensitivity comparable to radioimmunoassay (Lewis, Morley, & Venn, 1993). Shangguan et al. (2001) also explored FMOC-Cl derivatization of amino acids and peptides, showing reduced byproduct formation and complete elimination of excess FMOC-Cl (Shangguan et al., 2001).

Peptide Synthesis and Ligation : Katayama et al. (2008) described the synthesis of azido-protected Fmoc–Lys–OH and its use in peptide condensation, demonstrating its efficiency in peptide ligation (Katayama et al., 2008).

Peptide Hydrogels : Chakraborty et al. (2020) reported on a minimalistic dipeptide hydrogelator with Fmoc-Lys(Fmoc)-Asp, highlighting its low critical gelation concentration and potential applications in biomedicine (Chakraborty et al., 2020).

Antimicrobial Applications : Croitoriu et al. (2021) studied the antimicrobial activity of supramolecular gels containing FMOC-Lys(FMOC)-OH, indicating its potential in biomedical applications (Croitoriu et al., 2021).

Nanoparticle Functionalization : Sung et al. (2004) described the synthesis of Lys-monofunctionalized gold nanoparticles using Fmoc-Lys-substituted polymer resins, which is crucial for peptide linkage systems (Sung et al., 2004).

Gelation Capability Studies : Zong et al. (2016) synthesized Fmoc mono-substituted cyclo(L-Lys-L-Lys) and explored its organogelation capabilities, revealing insights into nanostructure formation (Zong et al., 2016).

Cytotoxicity and Biocompatibility : Fischer et al. (2003) conducted an in vitro cytotoxicity study with cationic macromolecules including Fmoc-Lys(Boc), important for understanding the biocompatibility of these compounds in gene delivery systems (Fischer et al., 2003).

Development of Biomaterials : Nita et al. (2022) investigated the combination of Fmoc-Lys-Fmoc with Agarose and Phytagel, demonstrating its utility in developing biomaterials for biomedical applications (Nita et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl N-[(5S)-6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O5/c30-27(33)26(16-8-9-17-31-28(34)36-18-20-10-2-1-3-11-20)32-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,31,34)(H,32,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHXUSZTTOPURF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107924 | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Z)-Cl | |

CAS RN |

103321-56-8 | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)

![Oxireno[h]quinoline](/img/structure/B562124.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)